molecular formula C26H29N3O4S B11399595 N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide

Cat. No.: B11399595
M. Wt: 479.6 g/mol
InChI Key: DJVJPOONXGHFMP-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE is a complex organic compound that features a pyrano[4,3-d]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the pyrano[4,3-d]pyrimidine core through cyclization reactions.
  • Introduction of the methoxyphenyl groups via electrophilic aromatic substitution.
  • Attachment of the propanamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, purity, and cost-effectiveness. This might involve:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Catalysts to enhance reaction rates and selectivity.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with pyrano[4,3-d]pyrimidine cores can interact with enzymes or receptors, modulating their activity. This might involve:

  • Binding to active sites or allosteric sites on proteins.
  • Inhibiting or activating enzymatic functions.
  • Modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: can be compared to other pyrano[4,3-d]pyrimidine derivatives.

    N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE: can be compared to other compounds with similar functional groups, such as sulfonamides or amides.

Uniqueness

The uniqueness of N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-7,7-DIMETHYL-5H,7H,8H-PYRANO[4,3-D]PYRIMIDIN-4-YL]SULFANYL}PROPANAMIDE lies in its specific combination of functional groups and its potential biological activity, which might offer advantages over other similar compounds in terms of potency, selectivity, or pharmacokinetic properties.

Properties

Molecular Formula

C26H29N3O4S

Molecular Weight

479.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl]sulfanyl]propanamide

InChI

InChI=1S/C26H29N3O4S/c1-16(24(30)27-18-8-12-20(32-5)13-9-18)34-25-21-15-33-26(2,3)14-22(21)28-23(29-25)17-6-10-19(31-4)11-7-17/h6-13,16H,14-15H2,1-5H3,(H,27,30)

InChI Key

DJVJPOONXGHFMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC(=NC3=C2COC(C3)(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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